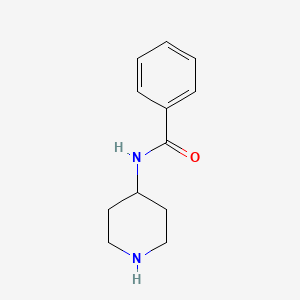

N-Piperidin-4-ylbenzamide

Description

Historical Context of Piperidine (B6355638) Derivatives in Medicinal Chemistry

Piperidine, a six-membered heterocyclic amine, is a fundamental structural unit in the development of pharmaceuticals. researchgate.netnih.gov Its derivatives are integral components of numerous drugs and naturally occurring alkaloids. researchgate.netwikipedia.org The piperidine scaffold is present in a wide array of pharmaceuticals, spanning over twenty drug classes, including anticancer agents, analgesics, antipsychotics, and antibiotics. mdpi.com

The significance of the piperidine ring lies in its ability to influence the pharmacokinetic and pharmacodynamic properties of bioactive molecules. researchgate.net It can enhance membrane permeability, improve metabolic stability, and facilitate binding to specific biological targets. researchgate.net The conformational constraint provided by the piperidine ring, as opposed to a more flexible linear aliphatic chain, has led to its extensive use in medicinal chemistry.

Historically, the exploration of piperidine derivatives has led to the discovery of numerous compounds with diverse pharmacological activities. These include antitubercular, cytotoxic, antihypertensive, antitumor, antimicrobial, and antimalarial effects. wisdomlib.org The nitrogen atom within the piperidine structure is crucial for its interaction with the active sites of enzymes. researchgate.net The synthesis of piperidine derivatives has been a long-standing area of research, with a continuous evolution of methodologies to create novel and more effective therapeutic agents. nih.gov

Significance of Benzamide (B126) Moiety in Pharmaceutical Compounds

The benzamide moiety, consisting of a benzene (B151609) ring attached to an amide group, is another critical pharmacophore in drug design. walshmedicalmedia.comontosight.ai Benzamide derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, analgesic, anti-inflammatory, and anticancer properties. walshmedicalmedia.com This has spurred considerable interest in the development of new benzamide-based compounds. walshmedicalmedia.com

The amide bond is a key feature in many active derivatives and contributes to a variety of pharmacological actions. mdpi.com Benzamide-containing compounds are valuable as building blocks in organic synthesis, allowing for the introduction of various substituents to perform detailed structure-activity relationship analyses. mdpi.com The versatility of the benzamide scaffold has made it a focal point in the design of novel bioactive compounds. nih.gov

Research into benzamide derivatives has explored their potential to interact with neurotransmitter receptors and enzymes. For instance, certain benzamides have been investigated for their ability to inhibit enzymes like acetylcholinesterase and carbonic anhydrase, which are implicated in conditions such as Alzheimer's disease. nih.govnih.gov The combination of the benzamide core with other heterocyclic structures, such as piperidine, has led to the creation of hybrid scaffolds with enhanced biological activities.

Overview of N-Piperidin-4-ylbenzamide as a Core Scaffold in Drug Discovery

The compound this compound serves as a crucial core scaffold in the field of drug discovery, combining the beneficial properties of both the piperidine and benzamide moieties. ciac.jl.cn This hybrid structure has been the subject of extensive research, leading to the synthesis and evaluation of numerous derivatives with a range of therapeutic potentials. ciac.jl.cnnih.gov

Derivatives of this compound have shown significant promise as antitumor agents. ciac.jl.cnnih.gov For example, certain derivatives have demonstrated potent activity against liver cancer cells by inducing cell cycle arrest. nih.gov These compounds have been found to modulate key proteins involved in cell proliferation and apoptosis, such as p53 and p21. nih.govnih.gov

The table below summarizes the inhibitory activity of selected this compound derivatives against the HepG2 human liver cancer cell line, as reported in various studies.

| Compound | IC50 (μM) against HepG2 cells | Mechanism of Action |

| Compound 47 | 0.25 | Induces cell cycle arrest via a p53/p21-dependent pathway. nih.gov |

| Compound 10b | 0.12 | Induces expression of HIF-1α and p21, promotes apoptosis. nih.govoregonstate.edu |

| Compound 10j | 0.13 | Induces expression of HIF-1α and p21, promotes apoptosis. nih.govoregonstate.edu |

| N-(1-(methylsulfonyl)piperidin-4-yl)-4-phenoxybenzamide | 8.42 | Anti-hepatoma activity. ciac.jl.cn |

IC50 represents the concentration of a drug that is required for 50% inhibition in vitro.

Furthermore, the this compound scaffold has been investigated for its potential in developing antiviral agents, particularly against the hepatitis C virus (HCV). nih.gov High-throughput screening has identified molecules based on this scaffold as potent inhibitors of HCV replication. The systematic exploration of this scaffold continues to be a vibrant area of research, with scientists designing and synthesizing novel derivatives to improve their efficacy and pharmacokinetic properties. nih.govresearchgate.net

Properties

IUPAC Name |

N-piperidin-4-ylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O/c15-12(10-4-2-1-3-5-10)14-11-6-8-13-9-7-11/h1-5,11,13H,6-9H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMQDNLCNCDSHNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1NC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70955533 | |

| Record name | N-(Piperidin-4-yl)benzenecarboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70955533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33953-37-6 | |

| Record name | N-4-Piperidinylbenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33953-37-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-4-Piperidylbenzamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033953376 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(Piperidin-4-yl)benzenecarboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70955533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-4-piperidylbenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.039 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Synthesis Methodologies and Chemical Transformations of N Piperidin 4 Ylbenzamide

Established Synthetic Routes for the N-Piperidin-4-ylbenzamide Core

The synthesis of the this compound core is a well-documented process, primarily involving the formation of the piperidine (B6355638) ring and the subsequent introduction of the benzamide (B126) moiety. These steps are often carried out in a sequential manner, ensuring high yields and purity of the final product.

The piperidine ring is a prevalent heterocyclic motif in numerous biologically active compounds. researchgate.net Its synthesis can be achieved through various methods, including the hydrogenation of pyridine (B92270) derivatives. This fundamental process is a key strategy for accessing the saturated heterocyclic system. mdpi.com Another widely adopted method is the reduction of dihydropyridines, which provides a versatile route to piperidine derivatives. researchgate.net Intramolecular cyclization reactions, such as the aza-Michael reaction, also offer an effective pathway to the piperidine core. mdpi.com

In many synthetic sequences leading to this compound and its analogues, a pre-functionalized piperidine derivative, such as 4-amino-N-Boc-piperidine, is utilized as the starting material. This approach circumvents the de novo synthesis of the piperidine ring and allows for a more direct route to the target compound. acgpubs.org

The introduction of the benzamide moiety is typically achieved through the acylation of a 4-aminopiperidine (B84694) derivative. A common method involves the reaction of 4-amino-N-Boc-piperidine with benzoyl chloride in the presence of a base, such as triethylamine, and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). nih.gov This reaction results in the formation of the amide bond, yielding the protected this compound precursor. The final step is the removal of the Boc protecting group, usually under acidic conditions with reagents like trifluoroacetic acid (TFA) or hydrochloric acid, to afford the this compound core. acgpubs.orgnih.gov

An alternative approach involves the use of coupling agents to facilitate the amide bond formation between a carboxylic acid and the 4-aminopiperidine.

Amidation reactions are central to the synthesis of this compound. These reactions can be broadly categorized into two main types: those employing activated carboxylic acid derivatives and those utilizing coupling agents.

The use of an activated carboxylic acid derivative, such as benzoyl chloride, is a direct and efficient method. The reaction proceeds by nucleophilic acyl substitution, where the amino group of the piperidine attacks the electrophilic carbonyl carbon of the benzoyl chloride.

Alternatively, coupling agents are widely used to promote the amidation between a carboxylic acid and an amine. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC.HCl) in the presence of a catalyst like DMAP are commonly employed. acgpubs.org This method is particularly useful when dealing with sensitive substrates or when starting from the carboxylic acid itself.

| Starting Material (Piperidine) | Reagent (Benzoyl source) | Coupling Agent/Catalyst | Solvent | Key Outcome |

| 4-amino-N-Boc-piperidine | Benzoyl chloride | Triethylamine, DMAP | Dichloromethane (DCM) | Formation of Boc-protected this compound |

| 4-amino-N-Boc-piperidine | Chromone-2-carboxylic acid | EDC.HCl, DMAP | Dichloromethane (DCM) | Formation of the corresponding amide precursor |

This table presents examples of amidation reactions used in the synthesis of this compound and its analogues.

Derivatization Strategies for this compound Analogues

The this compound scaffold serves as a versatile template for the generation of a diverse library of analogues. Derivatization can be strategically performed at two primary locations: the benzamide ring and the piperidine nitrogen.

Modifications to the benzamide ring are a common strategy to explore structure-activity relationships. This is typically achieved by using substituted benzoyl chlorides or benzoic acids in the amidation step. A wide range of functional groups, including halogens, alkoxy, and nitro groups, can be introduced onto the aromatic ring. google.com

For instance, the synthesis of analogues with various substituents on the benzamide ring can be accomplished by reacting 4-amino-N-Boc-piperidine with the corresponding substituted benzoyl chloride. nih.gov Another powerful method for introducing diversity is the Suzuki-Miyaura coupling reaction, which can be used to append aryl or heteroaryl groups to a halogenated benzamide ring. nih.gov

| Starting Material | Reagent | Reaction Type | Resulting Modification |

| Halogenated this compound | Arylboronic acids or pinacol (B44631) esters | Suzuki-Miyaura Coupling | Aryl or heteroaryl substitution on the benzamide ring |

| 4-amino-N-Boc-piperidine | Substituted Benzoyl Chlorides | Acylation | Introduction of various substituents on the benzamide ring |

This table illustrates common strategies for substitutions on the benzamide ring of this compound.

The nitrogen atom of the piperidine ring provides a convenient handle for further functionalization. Once the this compound core is synthesized, the secondary amine of the piperidine can undergo a variety of chemical transformations.

Common modifications include N-alkylation and N-acylation. N-alkylation can be achieved by reacting the this compound with alkyl halides in the presence of a base. N-acylation can be performed using acyl chlorides or anhydrides. These modifications allow for the introduction of a wide range of substituents, thereby influencing the physicochemical properties of the resulting analogues. google.com For example, N-benzyl derivatives can be synthesized through reductive amination of a piperidone precursor followed by amidation. researchgate.net

| Reaction Type | Reagents | Resulting Modification |

| N-Alkylation | Alkyl halides, Base | Introduction of an alkyl group on the piperidine nitrogen |

| N-Acylation | Acyl chlorides, Base | Introduction of an acyl group on the piperidine nitrogen |

| Reductive Amination | Aldehyde/Ketone, Reducing Agent | Introduction of a substituted alkyl group on the piperidine nitrogen |

This table summarizes key methods for modifying the piperidine nitrogen of this compound.

Functionalization of the Piperidine Ring

The piperidine moiety of this compound is a key site for chemical modification, allowing for the synthesis of a diverse range of derivatives with varied physicochemical properties and biological activities. Functionalization typically occurs at the nitrogen atom (position 1) of the piperidine ring, as the secondary amine is a nucleophilic center amenable to various chemical reactions.

One of the most common strategies for functionalizing the piperidine ring is N-alkylation or N-arylation . These reactions introduce various substituents to the nitrogen atom, which can significantly influence the molecule's polarity, size, and ability to interact with biological targets. For instance, the synthesis of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) involves modifying the piperidine nitrogen with groups such as benzoyl, benzyl (B1604629), adamantanoyl, and cyclohexanoyl. nih.gov These modifications are often achieved through standard synthetic protocols, such as reductive amination or nucleophilic substitution with alkyl or aryl halides.

Another approach to functionalization involves the introduction of more complex side chains. For example, researchers have designed and synthesized novel N-(piperidine-4-yl)benzamide derivatives by introducing various heterocyclic or aromatic moieties to the piperidine nitrogen. nih.gov These modifications are often guided by the principles of bioisosterism and structure-activity relationship (SAR) studies to enhance the compound's interaction with specific biological targets. nih.gov

The table below summarizes various functional groups that have been introduced onto the piperidine ring of this compound derivatives and the context of their synthesis.

| Substituent at Piperidine Nitrogen | Synthetic Context | Reference |

| Benzoyl | Synthesis of inhibitors of steroid-5alpha-reductase | nih.gov |

| Benzyl | Synthesis of inhibitors of steroid-5alpha-reductase | nih.gov |

| Adamantanoyl | Synthesis of inhibitors of steroid-5alpha-reductase | nih.gov |

| Cyclohexanoyl | Synthesis of inhibitors of steroid-5alpha-reductase | nih.gov |

| Diphenylacetyl | Synthesis of inhibitors of steroid-5alpha-reductase | nih.gov |

| Diphenylcarbamoyl | Synthesis of inhibitors of steroid-5alpha-reductase | nih.gov |

| Various substituted aryl ethers | Synthesis of activators of hypoxia-inducible factor 1 pathways | nih.gov |

| Complex heterocyclic systems | Evaluation as potential cell cycle inhibitors | nih.gov |

Advanced Synthetic Techniques and Green Chemistry Approaches

In recent years, the development of more efficient and environmentally friendly synthetic methods has become a major focus in organic chemistry. nih.gov For the synthesis of this compound and its derivatives, several advanced techniques and green chemistry principles can be applied to improve yield, reduce waste, and enhance safety.

Advanced Synthetic Techniques:

One-pot synthesis and tandem reactions represent advanced strategies that can streamline the synthesis of functionalized piperidines. mdpi.com For example, a one-pot sequential Suzuki–Miyaura coupling and hydrogenation has been used for the synthesis of functionalized piperidines under mild conditions. mdpi.com Such multi-step, single-vessel procedures reduce the need for intermediate purification steps, thereby saving time, solvents, and resources. Iron-catalyzed reductive amination of ϖ-amino fatty acids is another advanced method that can be applied for the efficient preparation of piperidines. nih.gov

Green Chemistry Approaches:

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. peptide.com In the context of synthesizing this compound derivatives, these principles can be applied in several ways:

Use of Greener Solvents: Traditional peptide synthesis, which shares similarities with amide bond formation in this compound, often relies on solvents like N,N'-dimethylformamide (DMF) and N-methylpyrrolidone (NMP). peptide.com Research is ongoing to replace these with more environmentally benign alternatives. peptide.com For other piperidine syntheses, polar aprotic solvents like N-formylpiperidine are also used. ijnrd.org

Catalysis: The use of catalysts, particularly in hydrogenation reactions to form the piperidine ring from pyridine precursors, is a key aspect of green synthesis. nih.govmdpi.com Modern approaches focus on developing more efficient and recyclable catalysts to minimize waste.

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. peptide.com This involves choosing reactions that are highly efficient and minimize the formation of byproducts.

Energy Efficiency: The use of microwave irradiation or ultrasonic irradiation can sometimes accelerate reactions, leading to shorter reaction times and reduced energy consumption compared to conventional heating methods. researchgate.net

The application of these advanced and green techniques can lead to more sustainable and cost-effective methods for the production of this compound and its functionally diverse derivatives. unibo.it

Iii. Structure Activity Relationships Sar of N Piperidin 4 Ylbenzamide Derivatives

Fundamental Principles of SAR in N-Piperidin-4-ylbenzamide Research

The fundamental principle of SAR in the context of this compound derivatives is to identify the key chemical features, or pharmacophores, that are essential for molecular recognition and biological function. Researchers in this field design and synthesize series of analog compounds where specific parts of the molecule are altered. researchgate.net These systematic modifications allow for the mapping of how changes in steric (size and shape), electronic (electron-donating or -withdrawing), and lipophilic (fat-solubility) properties influence the compound's interaction with its biological target. nih.gov For instance, a primary goal is often to enhance binding affinity and selectivity for a specific receptor or enzyme while minimizing off-target effects. nih.gov The insights gained from these studies guide the optimization of lead compounds into potential drug candidates with improved therapeutic profiles.

Influence of Substituents on Biological Activity

The biological activity of this compound derivatives can be precisely tuned by adding, removing, or changing substituents on the core structure. These modifications can dramatically alter a compound's potency, selectivity, and pharmacokinetic properties.

The benzamide (B126) ring is a critical component for molecular recognition, and substitutions on this ring have a profound impact on biological activity. Research has shown that both the type of substituent and its position are crucial. For example, in the development of antitumor agents, the presence of a chlorine or hydroxyl group at the para-position (position 4) of the phenyl ring was found to significantly enhance activity. researchgate.net In studies targeting sigma receptors, halogen substitutions (Cl, Br, F) on the aromatic ring generally increased affinity. nih.gov

The position of the substituent is also a key determinant of selectivity. For certain sigma receptor ligands, placing substituents at the meta-position (position 3) resulted in higher affinity compared to substitutions at the ortho- (position 2) or para- (position 4) positions. nih.gov Similarly, for inhibitors of the enzyme AKR1C3, a meta-carboxylic acid group conferred significant selectivity without a loss of potency, while electron-withdrawing groups on the phenylamino (B1219803) ring were found to be optimal for inhibition. researchgate.net

| Scaffold Part | Substituent/Modification | Position | Observed Impact | Target/Activity | Reference |

|---|---|---|---|---|---|

| Benzamide Ring | Chlorine (Cl) or Hydroxyl (OH) | Para (4-position) | Significantly enhanced antitumor activity | Antitumor | researchgate.net |

| Benzamide Ring | Halogens (Cl, Br, F), NO2, OMe | Meta (3-position) | Higher affinity and selectivity | Sigma-1 Receptor | nih.gov |

| Benzamide Ring | Electron-withdrawing groups | General | Optimal for inhibition | AKR1C3 Enzyme | researchgate.net |

| Benzamide Ring | Methoxy (OCH3) | Ortho (2-position) | Component of potent 5-HT4 receptor agonists | 5-HT4 Receptor | nih.gov |

Introducing a benzyl (B1604629) group at the N-1 position is a frequent modification that can enhance binding to various targets. nih.gov In the development of 5-HT4 receptor agonists, the N-1 position of the piperidine (B6355638) ring was modified with various substituted piperidin-4-yl)methyl groups, leading to compounds with high receptor binding affinity and potent prokinetic activity in vivo. nih.gov SAR studies on inhibitors for Mycobacterium tuberculosis revealed that modifications on the piperidine ring were crucial for balancing potency and physicochemical properties like lipophilicity. nih.gov The flexibility and lipophilicity of the piperidine ring itself can be a determining factor in cytotoxic activity against cancer cell lines. ajchem-a.com

| Scaffold Part | Substituent/Modification | Position | Observed Impact | Target/Activity | Reference |

|---|---|---|---|---|---|

| Piperidine Ring | N-Benzyl group | N-1 position | High affinity for sigma receptors | Sigma Receptors | nih.gov |

| Piperidine Ring | (Substituted piperidin-4-yl)methyl group | N-1 position | High 5-HT4 receptor binding affinity | 5-HT4 Receptor | nih.gov |

| Piperidine Ring | Various lipophilic side chains | General | Modulation of anti-TB potency and lipophilicity | MenA Enzyme (M. tuberculosis) | nih.gov |

| Piperidine Ring | Increased flexibility and lipophilicity | General | Contributed to higher cytotoxic activity | Anticancer | ajchem-a.com |

The amide group (-CONH-) acts as the linker connecting the benzamide and piperidine rings. This region is crucial for maintaining the optimal orientation of the two ring systems, allowing them to fit correctly into the binding site of a biological target. The amide bond is relatively rigid and planar, which restricts the conformational flexibility of the molecule. Its hydrogen bond donor (N-H) and acceptor (C=O) capabilities are often essential for forming key interactions with amino acid residues in the target protein, thereby anchoring the molecule in the binding pocket. While direct modifications to the amide linker are less common than ring substitutions, its structural integrity is a foundational element of the this compound pharmacophore.

Stereochemical Considerations in this compound SAR

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in SAR. The biological activity of chiral compounds can differ significantly between enantiomers or diastereomers, as biological targets like receptors and enzymes are themselves chiral. For this compound derivatives, the piperidine ring typically adopts a stable chair conformation. sci-hub.se In this conformation, bulky substituents tend to occupy the equatorial position to minimize steric hindrance, which can be the preferred arrangement for optimal binding. sci-hub.se Single-crystal X-ray diffraction studies have confirmed that derivatives often exist in a chair conformation in the solid state, highlighting the importance of this specific 3D structure for biological function. sci-hub.se

Computational and Chemoinformatic Approaches to SAR Elucidation

Modern drug discovery extensively uses computational and chemoinformatic tools to accelerate the elucidation of SAR. mdpi.comnottingham.ac.uk Techniques such as Quantitative Structure-Activity Relationship (QSAR) studies are employed to build mathematical models that correlate the chemical structure of compounds with their biological activity. nih.govsigmaaldrich.com These models can then predict the potency of new, unsynthesized derivatives, helping to prioritize which compounds to synthesize and test.

Molecular docking simulations are used to predict how a molecule binds to the 3D structure of its target protein. sci-hub.se This allows researchers to visualize the binding mode, identify key interactions (like hydrogen bonds and hydrophobic interactions), and understand why certain substituents enhance activity while others diminish it. hilarispublisher.com Furthermore, molecular dynamics simulations can provide insights into the stability of the ligand-protein complex over time. mdpi.com These computational approaches complement experimental work, providing a deeper understanding of the molecular basis of activity and guiding the rational design of novel this compound derivatives. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. longdom.orgijnrd.org This method relies on calculating molecular descriptors that quantify various physicochemical properties, such as lipophilicity (e.g., logP), electronic effects (e.g., Hammett constants), and steric parameters (e.g., molar refractivity). ijnrd.org

For derivatives related to this compound, such as N-(1-benzylpiperidin-4-yl)phenylacetamides, Hansch-type QSAR studies have been employed to understand the influence of substitutions on receptor binding affinity. nih.gov In these studies, various descriptors are used to model the activity.

Key Findings from QSAR Studies:

Influence of Aromatic Substitution: The position of substituents on the aromatic ring significantly impacts receptor affinity. For a series of N-(1-benzylpiperidin-4-yl)phenylacetamide analogues, 3-substituted compounds generally showed higher affinity for both sigma1 and sigma2 receptors compared to their 2- and 4-substituted counterparts for groups like Cl, Br, F, NO2, and OMe. nih.gov

Role of Electronic and Steric Properties: QSAR models have demonstrated that electronic properties of the substituents play a crucial role. For example, electron-donating groups like OH, OMe, or NH2 tended to result in moderate affinity for sigma1 receptors but weak or negligible affinity for sigma2 receptors. nih.gov Halogen substitutions, in contrast, generally increased affinity for sigma2 receptors. nih.gov

Predictive Models: The goal of QSAR is to generate statistically robust models that can predict the activity of novel, unsynthesized compounds, thereby guiding the design of more potent and selective molecules. jocpr.com These models are validated using statistical methods like cross-validation to ensure their predictive power. jocpr.com

Below is a table representing typical descriptors used in QSAR studies for this class of compounds.

| Descriptor Type | Example Descriptor | Property Represented | Impact on Activity |

| Lipophilic | cLogP | Hydrophobicity | Influences membrane permeability and binding to hydrophobic pockets. |

| Electronic | Hammett Constant (σ) | Electron-donating/withdrawing nature of a substituent. | Modulates electronic interactions with the target receptor. |

| Steric | Molar Refractivity (MR) | Size and polarizability of a substituent. | Affects how the molecule fits into the binding site. |

| Topological | Molecular Connectivity Indices | Shape and branching of the molecule. | Describes the overall molecular architecture. |

This table is illustrative of descriptors commonly used in QSAR analyses. longdom.orgijnrd.org

Molecular Docking and Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools that provide insights into the interaction between a ligand (like an this compound derivative) and its biological target at an atomic level. rsc.org

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a receptor, forming a stable complex. nih.gov The process involves placing the ligand into the binding site of the protein and evaluating the binding affinity using a scoring function. For piperidine and piperazine (B1678402) derivatives, docking studies have been instrumental in:

Identifying Key Interactions: Revealing specific amino acid residues that are crucial for binding. These interactions often include hydrogen bonds, hydrophobic interactions, and pi-pi stacking. nih.gov For example, docking studies on related piperazine analogs showed that the compounds form strong hydrogen bonding networks with active site residues of their target enzyme. nih.gov

Explaining SAR Data: Providing a structural basis for observed SAR trends. For instance, docking can show why a particular substituent at a specific position enhances or diminishes activity by illustrating how it fits into the binding pocket. rsc.org

Virtual Screening: Screening large libraries of virtual compounds to identify potential new hits for biological testing. researchgate.net

Molecular Dynamics (MD) Simulations: Following molecular docking, MD simulations can be used to study the dynamic behavior of the ligand-receptor complex over time. rsc.org These simulations provide information on the stability of the binding pose predicted by docking and can reveal conformational changes in both the ligand and the protein upon binding. rsc.orgresearchgate.net For complex systems, MD simulations help in refining the binding mode and calculating binding free energies, which can offer a more accurate prediction of binding affinity. rsc.org

The table below summarizes the insights gained from these computational techniques for related heterocyclic compounds.

| Technique | Information Provided | Example Application |

| Molecular Docking | Predicted binding pose, binding affinity score, key amino acid interactions. | Identified hydrogen bonds and hydrophobic interactions of piperazine derivatives in the active site of thymidine (B127349) phosphorylase. nih.gov |

| Molecular Dynamics | Stability of the ligand-receptor complex, conformational changes, refined binding free energy. | Confirmed the stability of potent inhibitors within the target's binding pocket over the simulation period. researchgate.net |

Pharmacophore Modeling in this compound Series

Pharmacophore modeling is another crucial in silico method used in drug design to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) that are necessary for a molecule to exert a specific biological activity. nih.gov A pharmacophore model represents the key interaction points a ligand makes with its target receptor. nih.gov

For a series of active this compound derivatives, a pharmacophore model would typically consist of features such as:

Hydrogen Bond Acceptors (HBA): The carbonyl oxygen of the benzamide group is a prominent HBA.

Hydrogen Bond Donors (HBD): The amide N-H group acts as a critical HBD.

Aromatic Ring (AR): The benzamide phenyl ring often engages in aromatic interactions (e.g., pi-pi stacking) with the receptor.

Hydrophobic (HY) Features: Alkyl or aryl groups on the molecule can form hydrophobic interactions within the binding pocket.

Positive Ionizable (PI): The piperidine nitrogen can be protonated at physiological pH, allowing for ionic interactions.

These models are developed by aligning a set of active molecules and extracting their common chemical features. nih.gov Once created, a pharmacophore model can be used as a 3D query to screen virtual databases for new compounds that possess the required features, thus identifying novel scaffolds with the potential for the desired biological activity. nih.gov The development of machine learning techniques has further enhanced the predictive power of pharmacophore mapping algorithms. nih.gov The chemical structures and features of this compound derivatives are often generated and visualized using specialized software to aid in these modeling studies. pharmacophorejournal.com

Iv. Pharmacological Investigations of N Piperidin 4 Ylbenzamide Derivatives

In Vitro Pharmacological Profiling

The initial assessment of N-piperidin-4-ylbenzamide derivatives typically involves a comprehensive in vitro pharmacological profiling to determine their biological activity. This includes evaluating their interactions with specific molecular targets and their effects on cellular functions.

Derivatives of this compound have been synthesized and evaluated for their ability to bind to various receptors, demonstrating a range of affinities and selectivities. These studies are fundamental in identifying lead compounds for specific therapeutic targets.

For instance, a novel class of δ opioid receptor agonists based on the N,N-diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide structure has been developed. One of the lead compounds, 6a , exhibited a high binding affinity for the δ opioid receptor with an IC50 value of 0.87 nM. Notably, this compound demonstrated exceptional selectivity over μ and κ opioid receptors.

In the realm of dopamine (B1211576) receptors, benzamide (B126) derivatives have been investigated as potential imaging agents. The compound MBP (2,3-dimethoxy-N-(1-(4-fluorobenzyl)piperidin-4-yl)benzamide) showed high affinity for all three subtypes of the D2 receptor (D2(long), D3, and D4), with Ki values ranging from 1 to 8 nM. In contrast, FCP (fluoroclebopride) displayed nanomolar affinity for D2(long) and D3 receptors (Ki ≈ 5.5 nM) but had a significantly lower affinity for the D4 receptor (Ki = 144 nM).

Furthermore, this compound analogs have been designed as agonists for G protein-coupled receptor 119 (GPR119), a target for diabetes management. A series of 4-fluoro-N-(piperidin-4-yl)benzamide analogs (SF1-SF10) showed strong binding affinities in computational docking studies, with values ranging from -10.7 to -12.6 kcal/mol.

Table 1: Receptor Binding Affinities of this compound Derivatives

| Compound | Target Receptor | Binding Affinity | Selectivity |

|---|---|---|---|

| 6a | δ opioid | IC50 = 0.87 nM | High selectivity over μ (μ/δ = 4370) and κ (κ/δ = 8590) receptors. |

| MBP | Dopamine D2 (long), D3, D4 | Ki = 1-8 nM | High affinity for all three D2 subtypes. |

| FCP | Dopamine D2 (long), D3 | Ki ≈ 5.5 nM | Lower affinity for D4 receptor (Ki = 144 nM). |

| SF3, SF6 | GPR119 | Binding Energy = -12.6 kcal/mol (in silico) | Designed as GPR119 agonists. |

The inhibitory potential of this compound derivatives against various enzymes has been a key area of investigation. These assays have identified compounds with potent and selective enzyme-inhibiting activities.

A series of 4-piperidine-based thiosemicarbazones were evaluated for their inhibitory activity against Dihydrofolate reductase (DHFR), a crucial enzyme in folate metabolism. The synthesized compounds exhibited potent inhibition with IC50 values ranging from 13.70 ± 0.25 µM to 47.30 ± 0.86 µM.

In another study, piperidine (B6355638) derivatives were assessed for dual inhibitory potential against mushroom tyrosinase and pancreatic lipase. This research aims to target therapeutic applications in hyperpigmentation and obesity-related disorders.

Table 2: Enzyme Inhibition by this compound Derivatives

| Derivative Class | Target Enzyme | IC50 Range |

|---|---|---|

| 4-piperidine-based thiosemicarbazones | Dihydrofolate reductase (DHFR) | 13.70 ± 0.25 µM to 47.30 ± 0.86 µM |

| Piperidine derivatives | Mushroom Tyrosinase | Data not specified |

| Piperidine derivatives | Pancreatic Lipase | Data not specified |

Cell-based assays provide a more integrated understanding of the pharmacological effects of this compound derivatives within a biological system. These studies have revealed their influence on cellular pathways, apoptosis, and cell cycle progression.

Derivatives of this compound have been shown to modulate several critical cellular signaling pathways implicated in cancer.

One study identified a derivative, compound 47 , as a potent agent against the HepG2 hepatocarcinoma cell line. This compound was found to regulate AMP-activated protein kinase (AMPK) phosphorylation and activate downstream signaling proteins. Its mechanism of action involves the induction of cell cycle arrest through a p53/p21-dependent pathway. Western blot analysis confirmed that compound 47 enhanced the expression of p21, p53, and Rb, while inhibiting the expression of cyclin B1 and p-Rb.

Another series of benzamide derivatives, including compounds 10b and 10j , were found to be activators of the hypoxia-inducible factor 1 (HIF-1) pathway. These compounds induced the expression of HIF-1α protein and its downstream target gene p21 in HepG2 cells.

Furthermore, certain benzamide derivatives bearing piperidine groups have been identified as inhibitors of the Hedgehog (Hh) signaling pathway. Compound 5q showed promising inhibition of this pathway by targeting the Smoothened (Smo) receptor, which was confirmed through fluorescence competitive displacement assays.

The ability to induce programmed cell death, or apoptosis, is a hallmark of many anticancer agents. Several this compound derivatives have demonstrated pro-apoptotic activity in cancer cell lines.

For example, compounds 10b and 10j , which activate the HIF-1α pathway, also upregulated the expression of cleaved caspase-3, a key executioner of apoptosis, thereby promoting tumor cell death. In another investigation, the derivative 3a was shown to be a potent inducer of apoptosis in human leukemia cells (K562 and Reh), as suggested by LDH assays and DNA fragmentation analysis. In some cell lines, apoptosis induction was associated with the activation of caspases-8, -9, and -3, and a significant decrease in Bid expression.

Disruption of the cell cycle is a common mechanism by which anticancer drugs exert their effects. Flow cytometry analysis has been instrumental in demonstrating that this compound derivatives can induce cell cycle arrest at different phases.

Compound 47 was observed to cause cell cycle arrest in HepG2 cells. This arrest is linked to its ability to modulate the p53/p21 pathway and inhibit key cell cycle proteins like cyclin B1. Studies on other derivatives have shown the ability to induce G2/M arrest, which was paralleled by a dramatic increase in the DNA damage marker γH2AX and the inhibition of the cdc25C/cyclin B1/cdc2 complex. Additionally, some benzamide derivatives have demonstrated the ability to cause cell cycle arrest at the G1/S transition.

Table 3: Summary of Cell-Based Functional Assay Findings

| Compound/Derivative | Cell Line | Key Findings |

|---|---|---|

| Compound 47 | HepG2 | Modulates AMPK and p53/p21 pathways; Induces cell cycle arrest. |

| Compounds 10b & 10j | HepG2 | Activate HIF-1α pathway; Upregulate cleaved caspase-3; Induce apoptosis. |

| Compound 5q | - | Inhibits Hedgehog signaling pathway via the Smoothened (Smo) receptor. |

| Compound 3a | K562, Reh | Induces apoptosis. |

| Various Derivatives | - | Cause G2/M or G1/S cell cycle arrest. |

Cell-Based Functional Assays

In Vivo Pharmacological Evaluation (Preclinical Models)

Preclinical in vivo studies have explored the therapeutic utility of this compound derivatives in various disease models, providing crucial data on their biological effects in a complex physiological system.

Derivatives of this compound have demonstrated efficacy in preclinical models of pain and inflammation. For instance, a novel analog, N-(1-benzylpiperidin-4-yl)-4-fluorobenzamide (LMH-2), was shown to have dose-dependent antiallodynic and antihyperalgesic activities in a rat model of neuropathic pain induced by chronic constriction injury of the sciatic nerve. researchgate.net The potency of LMH-2 was reported to be twice that of gabapentin, a standard treatment for neuropathic pain. researchgate.net

In the realm of inflammation, a 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivative exhibited more potent in vivo anti-inflammatory activity than ibuprofen (B1674241) in a xylene-induced ear edema model in mice. Furthermore, several N-(piperidine-4-yl)benzamide derivatives have shown significant antitumor activity in vitro against cell lines such as the HepG2 human hepatocarcinoma line. nih.gov One derivative, N-(1-(2,6-difluorobenzyl)piperidin-4-yl)-4-phenoxybenzamide, was identified as being particularly effective against this cell line. researchgate.net While these in vitro results are promising, detailed in vivo efficacy studies in animal tumor models are not extensively reported in the available literature.

| Compound/Derivative | Disease Model | Animal Model | Key Findings | Reference |

|---|---|---|---|---|

| N-(1-benzylpiperidin-4-yl)-4-fluorobenzamide (LMH-2) | Neuropathic Pain (Chronic Constriction Injury) | Rat | Dose-dependent antiallodynic and antihyperalgesic effects; twice the potency of gabapentin. | researchgate.net |

| 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivative | Inflammation (Xylene-induced ear edema) | Mouse | More potent anti-inflammatory activity than ibuprofen. | |

| N-(1-(2,6-difluorobenzyl)piperidin-4-yl)-4-phenoxybenzamide | Hepatocellular Carcinoma | In vitro (HepG2 cells) | Potent antitumor activity. In vivo data not detailed. | researchgate.net |

The in vivo pharmacokinetic and pharmacodynamic properties of this compound derivatives are not extensively detailed in publicly available literature. However, some insights can be gleaned from studies on radiolabeled analogs.

A study of [125I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide in rats indicated that the radiopharmaceutical cleared quickly from the blood but exhibited slower clearance from the hepatobiliary system. Another study involving N-(N-Benzylpiperidin-4-yl)-2-[18F]fluorobenzamide in mice revealed high uptake in the brain, heart, liver, lungs, spleen, kidneys, and small intestine, with radioactivity levels remaining constant from 60 to 120 minutes post-injection. This suggests broad tissue distribution.

Pharmacodynamic assessments have been primarily linked to in vivo efficacy studies. For example, the analgesic effects of N-(1-benzylpiperidin-4-yl)-4-fluorobenzamide (LMH-2) are attributed to its antagonism of the σ1 receptor. Blocking studies with haloperidol (B65202) for N-(N-Benzylpiperidin-4-yl)-2-[18F]fluorobenzamide indicated that its uptake in the rat brain was selective for haloperidol-sensitive sigma sites, providing a pharmacodynamic link between target engagement and tissue distribution.

While some compounds were designed based on favorable pharmacokinetic parameters, specific in vivo data on oral bioavailability, plasma concentrations (Cmax), time to reach maximum concentration (Tmax), and elimination half-life for lead therapeutic candidates are not widely reported.

| Compound/Derivative | Animal Model | Study Type | Key Findings | Reference |

|---|---|---|---|---|

| [125I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide | Rat | Biodistribution | Rapid clearance from blood; slower clearance from the hepatobiliary system. | |

| N-(N-Benzylpiperidin-4-yl)-2-[18F]fluorobenzamide | Mouse | Tissue Distribution | High uptake in brain, heart, liver, lungs, spleen, kidneys, and small intestine. | |

| N-(N-Benzylpiperidin-4-yl)-2-[18F]fluorobenzamide | Rat | Pharmacodynamics (Blocking Study) | Brain uptake is selective for haloperidol-sensitive sigma sites. |

Comprehensive in vivo safety pharmacology and toxicology data for this compound derivatives are limited in the available scientific literature.

For the neuropathic pain candidate, N-(1-benzylpiperidin-4-yl)-4-fluorobenzamide (LMH-2), in silico toxicological predictions suggested it was safe for in vivo evaluation. However, specific in vivo safety studies have not been detailed.

It is important to consider the toxicological profile of the parent piperidine structure. Studies in rats have shown that piperidine can cause nasal and ocular irritation at lower concentrations, with more severe effects, including corrosion around the nose and dyspnea, at higher concentrations. However, these findings relate to the basic piperidine molecule and not the more complex this compound derivatives, which would be expected to have distinct toxicological profiles.

A study on a different class of molecules, 1-benzamido-1,4-dihydropyridines, which share a benzamide moiety, conducted acute toxicity assessments in mice and found no harmful effects even at high doses. While encouraging for the benzamide functional group, these results are not directly transferable to the this compound class.

Systematic in vivo studies to assess potential off-target effects, such as cardiovascular, respiratory, and central nervous system safety pharmacology, as well as repeat-dose toxicology studies, are not extensively reported for this class of compounds.

V. Mechanisms of Action of N Piperidin 4 Ylbenzamide and Its Analogues

Molecular Target Identification and Validation

The identification of specific molecular targets is crucial for understanding the therapeutic effects and for the rational design of more potent and selective analogues. Studies have successfully identified several key proteins and pathways that are directly modulated by N-Piperidin-4-ylbenzamide derivatives.

A significant mechanism of action for certain this compound derivatives is the activation of the Hypoxia-Inducible Factor 1 (HIF-1) pathway. HIF-1 is a key transcription factor that plays a critical role in the cellular response to low oxygen levels (hypoxia), a common feature of the tumor microenvironment. Some novel benzamide (B126) derivatives have been shown to induce the expression of the HIF-1α protein. This induction leads to the transcription of downstream target genes, such as p21, which is involved in cell cycle regulation. The modulation of the HIF-1 pathway represents a strategic approach to cancer therapy, and the ability of these compounds to activate this pathway is a key aspect of their antitumor activity.

Analogues of this compound have been identified as potent and highly selective agonists for delta-opioid receptors (DOR). For instance, the compound N,N-diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide was found to bind with high affinity to DOR, exhibiting an IC50 value of 0.87 nM. This class of compounds demonstrates remarkable selectivity for DOR over mu (μ) and kappa (κ) opioid receptors. Specifically, the selectivity ratio for mu/delta was found to be 4370, and for kappa/delta, it was 8590. This high selectivity is a desirable characteristic for developing therapeutic agents with potentially fewer side effects compared to non-selective opioids. The interaction with DOR suggests potential applications in managing pain and other central nervous system disorders.

Derivatives of this compound have also been shown to modulate the cholinergic system by acting as inhibitors of the presynaptic high-affinity choline (B1196258) transporter (CHT). The CHT is essential for the uptake of choline into neurons, which is the rate-limiting step for the synthesis of the neurotransmitter acetylcholine. A series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides were identified as potent and selective inhibitors of CHT. Iterative medicinal chemistry efforts led to the discovery of ML352, a compound that represents a potent and selective CHT inhibitor based on a drug-like scaffold. By inhibiting choline uptake, these compounds can significantly impact cholinergic signaling, which is implicated in a variety of physiological and behavioral functions, including memory, attention, and mood.

The inhibition of specific kinases is another important mechanism of action for this class of compounds. Rho-associated kinase 1 (ROCK1) has been identified as a key target. ROCK1 plays a pivotal role in various cellular processes, and its hyperactivity is implicated in cardiovascular diseases, neurological disorders, and cancer. A molecular modeling study of novel N-ethyl-4-(pyridin-4-yl)benzamide-based compounds revealed a wide range of inhibitory activity against ROCK1, with IC50 values ranging from 0.003 µM to 16 µM. This demonstrates the potential of these derivatives as therapeutic agents for conditions associated with aberrant ROCK1 signaling.

Downstream Signaling Pathway Elucidation

Beyond direct molecular target engagement, the biological effects of this compound and its analogues are mediated through the modulation of complex downstream signaling cascades.

A crucial downstream effect of some this compound derivatives is the activation of apoptotic pathways in cancer cells. Studies in HepG2 human liver cancer cells have shown that these compounds can induce cell cycle arrest and apoptosis. This is achieved through a p53/p21-dependent pathway. Specifically, compounds like N-(1-(2,6-difluorobenzyl)-piperidine-4-yl)-4-phenoxybenzamide enhance the expression of the tumor suppressor proteins p53 and p21. The upregulation of p21, a cyclin-dependent kinase inhibitor, contributes to cell cycle arrest.

Furthermore, these derivatives promote apoptosis by upregulating the expression of cleaved caspase-3, a key executioner caspase in the apoptotic cascade. The activation of caspase-3 leads to the cleavage of various cellular substrates, ultimately resulting in programmed cell death. This activation of the caspase cascade via the mitochondrial pathway is a central mechanism for the antitumor activity observed with these compounds.

Data Tables

Table 1: Molecular Targets and Inhibitory Concentrations of this compound Analogues

| Compound Class/Derivative | Molecular Target | Potency (IC50) | Key Findings | Reference |

| N,N-diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide | Delta-Opioid Receptor (DOR) | 0.87 nM | High affinity and exceptional selectivity over mu and kappa opioid receptors. | |

| 4-methoxy-3-(piperidin-4-yl)oxy benzamides (e.g., ML352) | Choline Transporter (CHT) | Potent nM range | Selective inhibitors of presynaptic choline uptake. | |

| N-ethyl-4-(pyridin-4-yl)benzamide-based compounds | Rho-associated kinase 1 (ROCK1) | 0.003 µM - 16 µM | Wide range of inhibitory activity against ROCK1. | |

| N-(1-(2,6-difluorobenzyl)-piperidine-4-yl)-4-phenoxybenzamide | Antitumor target in HepG2 cells | 0.25 µM | Induces cell cycle arrest via a p53/p21-dependent pathway. | |

| Diaryl ether benzamide derivatives (10b, 10j) | Antitumor target in HepG2 cells | 0.12 µM, 0.13 µM | Induce expression of HIF-1α protein and downstream p21. |

Table 2: Downstream Signaling Effects of this compound Analogues

| Compound/Derivative Class | Downstream Pathway | Key Modulated Proteins | Observed Effect | Reference |

| Diaryl ether benzamide derivatives | HIF-1 Signaling / Apoptosis | HIF-1α, p21, cleaved caspase-3 | Induction of protein expression, promotion of tumor cell apoptosis. | |

| N-(1-(2,6-difluorobenzyl)-piperidine-4-yl)-4-phenoxybenzamide | Cell Cycle / Apoptosis | p53, p21, Cyclin B1, p-Rb | Enhanced expression of p53 and p21, inhibition of Cyclin B1, leading to cell cycle arrest. | |

| N-substituted benzamides | Apoptosis | Cytochrome c, Caspase-9 | Induces cytochrome c release and subsequent activation of caspase-9. |

Cell Cycle Regulation (e.g., Cyclin B1, p-Rb)

Certain analogues of this compound have been identified as potent inhibitors of the cell cycle, a fundamental process that governs cell division. researchgate.netnih.gov A notable derivative, N-(1-(2,6-difluorobenzyl)-piperidine-4-yl)-4-phenoxybenzamide, has demonstrated significant activity in arresting the cell cycle in human hepatocarcinoma (HepG2) cells. researchgate.netnih.gov

The mechanism of this cell cycle arrest involves the modulation of key regulatory proteins. Western blot analysis has shown that treatment with this compound leads to a marked inhibition of Cyclin B1 expression. researchgate.netnih.gov Cyclin B1 is a crucial regulatory protein that complexes with cyclin-dependent kinase 1 (CDK1) to drive the cell through the G2 and M (mitosis) phases of the cell cycle. By reducing the levels of Cyclin B1, the compound effectively prevents cancer cells from entering mitosis, thereby halting their proliferation.

Table 1: Effect of N-(1-(2,6-difluorobenzyl)-piperidine-4-yl)-4-phenoxybenzamide on Cell Cycle Regulatory Proteins in HepG2 Cells

| Protein | Observed Effect | Implication in Cell Cycle |

| Cyclin B1 | Expression Inhibited | Arrest in G2/M phase |

| Phospho-Rb (p-Rb) | Expression Inhibited | Reinforcement of G1/S checkpoint |

Data derived from Western blot analysis as reported in scientific literature. researchgate.netnih.gov

AMPK Phosphorylation Modulation

In addition to direct cell cycle intervention, this compound analogues also exert their effects by modulating cellular energy metabolism through the AMP-activated protein kinase (AMPK) pathway. researchgate.netnih.gov AMPK is a critical energy sensor that is activated in response to low cellular energy levels (high AMP:ATP ratio). Once activated, it switches on catabolic pathways to generate ATP while switching off anabolic, energy-consuming processes, including cell growth and proliferation.

The potent analogue, N-(1-(2,6-difluorobenzyl)-piperidine-4-yl)-4-phenoxybenzamide, has been shown to enhance the expression of the phosphorylated, active form of AMPK (p-AMPK) in HepG2 cells. researchgate.netnih.gov This activation of AMPK suggests that the compound may mimic a state of energy deprivation in cancer cells.

The activation of AMPK is a significant event, as it is a central regulator of cell growth and metabolism and is considered a key target for cancer therapy. By phosphorylating and thereby activating AMPK, the compound can trigger downstream signaling cascades that inhibit cell proliferation and induce apoptosis. This mechanism provides an indirect but powerful method of controlling cancer cell growth by manipulating the cell's metabolic state. The dual action of modulating both cell cycle machinery and metabolic pathways highlights the comprehensive antitumor strategy of these compounds. researchgate.netnih.gov

Table 2: Modulation of AMPK by N-(1-(2,6-difluorobenzyl)-piperidine-4-yl)-4-phenoxybenzamide in HepG2 Cells

| Protein | Observed Effect | Functional Implication |

| Phospho-AMPK (p-AMPK) | Expression Enhanced | Activation of cellular energy stress response, inhibition of cell growth |

Data derived from Western blot analysis as reported in scientific literature. researchgate.netnih.gov

Mechanistic Insights from Structural Biology

As of the current body of scientific literature, detailed mechanistic insights from structural biology, such as X-ray crystallography or NMR spectroscopy, for this compound or its anticancer analogues are limited. There are no publicly available crystal structures showing these specific compounds bound to their putative protein targets, such as cyclin-dependent kinases or AMP-activated protein kinase.

While computational studies and molecular docking are often employed to predict the binding modes of small molecules to their protein targets, specific and validated models for the interaction of N-(1-(2,6-difluorobenzyl)-piperidine-4-yl)-4-phenoxybenzamide with proteins like Cyclin B1, CDK1, or AMPK have not been detailed in the available research. General structural motifs, such as the N-benzyl piperidine (B6355638) scaffold, are recognized for their role in providing crucial cation-π interactions with target proteins, but specific coordinates and binding site residues for the compounds discussed remain to be elucidated through dedicated structural biology studies. researchgate.net

Vi. Therapeutic Applications and Research Directions for N Piperidin 4 Ylbenzamide Derivatives

Anticancer Research

The N-piperidin-4-ylbenzamide framework is a cornerstone in the development of novel anticancer agents. researchgate.net These nitrogen-containing heterocyclic compounds are pivotal in the metabolism of living cells and are frequently incorporated into drug design. researchgate.net

Numerous studies have highlighted the potent antitumor activity of this compound derivatives against hepatocellular carcinoma, specifically using the HepG2 cell line as a model. A series of novel derivatives were synthesized and evaluated, with several compounds demonstrating significant inhibitory effects. nih.govnih.gov

One particularly potent compound, identified as compound 47 (N-(1-(2,6-difluorobenzyl)-piperidine-4-yl)-4-phenoxybenzamide), exhibited an IC50 value of 0.25 μM against HepG2 cells. researchgate.netnih.gov This potency was substantially greater than the standard drug Sorafenib, which had an IC50 of 16.3 μM in a comparative context. researchgate.net The mechanism of action for compound 47 involves the induction of cell cycle arrest through a p53/p21-dependent pathway. nih.gov Western blot analysis revealed that this compound inhibited the expression of cyclin B1 and p-Rb while increasing the expression of p21, p53, Rb, and phospho-adenosine monophosphate-activated protein kinase (p-AMPK). nih.gov

Other derivatives, such as compounds 10b and 10j , also showed significant bioactivity in HepG2 cells, with IC50 values of 0.12 μM and 0.13 μM, respectively. nih.gov Their mechanism involves inducing the expression of HIF-1α protein and its downstream target p21, as well as upregulating cleaved caspase-3, which promotes tumor cell apoptosis. nih.gov

| Compound | IC50 (μM) | Reference Drug (IC50, μM) | Mechanism of Action Highlight | Citation |

|---|---|---|---|---|

| Compound 47 | 0.25 | Sorafenib (16.3) | Induces cell cycle arrest via p53/p21-dependent pathway | researchgate.netnih.gov |

| Compound 10b | 0.12 | N/A | Induces HIF-1α protein and p21 expression | nih.gov |

| Compound 10j | 0.13 | N/A | Induces HIF-1α protein and p21 expression | nih.gov |

| Compound 9 | 3.89 | Doxorubicin (4.50) | N/A | nih.gov |

| Compound 14 | 15.47 | Doxorubicin (4.50) | N/A | nih.gov |

| Benzimidazole Derivative (se-182) | 15.58 | Cisplatin (37.32) | N/A | jksus.org |

The anticancer potential of this compound and related structures extends beyond liver cancer. Derivatives have been tested against a panel of other human cancer cell lines, including A549 (lung adenocarcinoma), HT-29 (colorectal adenocarcinoma), and HeLa (cervical carcinoma), showing varied but often significant cytotoxicity. nih.govunizar.es

For instance, a series of tetrahydroacridine derivatives incorporating an iodobenzoic moiety displayed high cytotoxic activity against both A549 (IC50 range of 14.87–59.12 µM) and HT-29 (IC50 range of 5.90–17.32 µM) cell lines. nih.gov Another study on a new benzimidazolium salt found it to have an IC50 value of 40.32 µM against the A549 cell line. journalagent.com Similarly, a separate benzimidazole derivative showed potent cytotoxic action against A549 with an IC50 value of 15.80 μM. jksus.org

Research on 1,4-dihydropyridine derivatives, which share structural motifs, also demonstrated cytotoxicity against a panel including HeLa, Jurkat (leukemia), and A549 cell lines. unizar.es Furthermore, piperidine-based compounds have shown potent activity against various cancer cell lines, with some derivatives demonstrating IC50 values below 10 μM against HCT-116 (colon), MCF-7 (breast), and PC-3 (prostate) cancer cells. nih.gov

| Compound Series/Type | Cell Line | IC50 Range (μM) | Citation |

|---|---|---|---|

| Tetrahydroacridine Derivatives | A549 (Lung) | 14.87 - 59.12 | nih.gov |

| Tetrahydroacridine Derivatives | HT-29 (Colorectal) | 5.90 - 17.32 | nih.gov |

| Benzimidazolium Salt | A549 (Lung) | 40.32 | journalagent.com |

| Benzimidazole Derivative (se-182) | A549 (Lung) | 15.80 | jksus.org |

| Piperidine-based Derivatives (Compound 9) | HCT-116 (Colon) | 7.97 | nih.gov |

| MCF-7 (Breast) | 2.69 | nih.gov | |

| PC-3 (Prostate) | 9.21 | nih.gov |

Researchers are actively exploring various strategies to enhance the cytotoxic potency of this compound derivatives. These approaches primarily involve chemical and structural modifications to optimize interactions with biological targets and improve pharmacokinetic properties.

One effective strategy is the modification of the core structure based on structure-activity relationships (SAR). Studies have shown that the presence of specific functional groups, such as halogen, carboxyl, nitro, or methyl groups on the benzamide (B126) ring, can increase the cytotoxicity of piperidine (B6355638) derivatives. researchgate.net Another approach involves the introduction of an N-acryloyl group, which has been shown to result in greater cytotoxic potencies compared to the parent 3,5-bis(benzylidene)piperidin-4-ones. nih.gov This is based on the rationale that such modifications can increase the extent of interactions with cellular thiols, potentially depleting their concentrations and making malignant cells more susceptible to the drug. nih.gov

Furthermore, the concept of bioisosterism, where one part of a molecule is replaced by another with similar physical or chemical properties, has been used to guide the design of new derivatives with improved bioactivity. nih.gov Beyond direct chemical alteration, advanced drug delivery methods, such as nanodrug delivery systems, are being explored as a promising strategy to improve bioavailability, enhance the antitumor effect, and reduce systemic toxicity. mdpi.com

Neuropharmacology and Central Nervous System Disorders

The piperidine scaffold is integral to many compounds targeting the central nervous system (CNS). Derivatives of this compound have been investigated for their potential in treating pain and neurodegenerative disorders, primarily through their interaction with various CNS receptors.

Phenylpiperidines are a well-established class of drugs in pain medicine, with prominent members like fentanyl acting as potent analgesics. painphysicianjournal.comnih.gov These compounds typically exert their effects by acting as agonists at the mu-opioid receptor, which inhibits ascending pain pathways and increases the pain threshold. nih.gov

Research has led to the development of novel this compound derivatives that act as highly selective and potent delta-opioid receptor agonists. nih.gov One such compound, N,N-diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide, demonstrated an IC50 of 0.87 nM for delta-opioid receptors with extremely high selectivity over mu- and kappa-opioid receptors. nih.gov The development of ligands with mixed or selective opioid receptor profiles is a key strategy in the search for analgesics with fewer side effects, such as tolerance and dependence. frontiersin.org

Beyond the classical opioid receptors, the sigma 1 (σ1) receptor has been implicated in pain modulation. chemrxiv.org Piperidine-based scaffolds have been identified as potent σ1 modulators, and σ1 receptor antagonists have advanced to clinical trials for pain, showing analgesic effects without the common side effects of opioids. chemrxiv.org Some piperidine derivatives may also exert their analgesic effects by blocking prostaglandin signaling pathways. nih.gov

Derivatives based on the this compound structure are being actively explored for the treatment of cognitive deficits associated with neurodegenerative conditions like Alzheimer's disease. nih.govnih.gov A primary strategy involves the inhibition of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting AChE, these compounds increase acetylcholine levels in the brain, which is believed to improve cognitive function and memory. nih.govmdpi.com

Several studies have described the synthesis of novel benzamide or N-benzylpiperidine derivatives as potential AChE inhibitors. nih.govmui.ac.irnih.gov For instance, one compound with a fluorine substitution at the ortho position of the benzamide ring was found to be a highly active AChE inhibitor with an IC50 value of 13 ± 2.1 nM, superior to the reference drug donepezil. mui.ac.ir Molecular docking studies suggest these compounds bind effectively within the active site of the AChE enzyme. nih.govmui.ac.ir

In addition to AChE inhibition, 4-aminopiperidine (B84694) derivatives have been identified as a potent new class of cognition-enhancing drugs, representing a promising lead for developing treatments for neurodegenerative pathologies. nih.gov These compounds have demonstrated high activity in preclinical models like the mouse passive avoidance test. nih.gov

Antidepressive Effects

Derivatives of the piperidine scaffold have been investigated for their potential as antidepressant agents. Research has shown that certain compounds can modulate monoaminergic and opioidergic systems, which are crucial in the pathophysiology of depression.

In one study, novel piperidine derivatives were synthesized and evaluated for their antidepressant-like effects using the tail suspension test (TST) and modified forced swimming test (MFST) in mice. anadolu.edu.tranadolu.edu.tr The results indicated that compounds 2c , 2d , 2e , and 2f significantly reduced the immobility time of the mice in both tests, suggesting potent antidepressant-like activity. anadolu.edu.tr Further investigation into the mechanism revealed that the effects of compounds 2c and 2e were reversed by a serotonin depleting agent, while the effects of 2d and 2f were abolished by a catecholamine depleting agent. anadolu.edu.tr Notably, the antidepressant-like effects of all four derivatives were reversed by pre-treatment with naloxone, indicating an interaction with the opioidergic system. anadolu.edu.tr

Another study focused on piperamide derivatives bearing piperidine and piperazine (B1678402) analogues. nih.gov Compounds 8a and 8b were found to be particularly active in both the forced swim test and the tail suspension test. nih.gov Their activity was significant when compared to the standard drug, clorgyline, and they were also investigated for their ability to inhibit monoamine oxidase A and B (MAO-A and MAO-B), enzymes critical in the degradation of neurotransmitters. nih.gov

These findings underscore the potential of piperidine-based compounds in the development of new antidepressant drugs that may act through multiple neurological pathways. anadolu.edu.treurekaselect.com

Table 1: Antidepressant-like Activity of Piperidine Derivatives

| Compound | Test Model | Observation | Implied Mechanism |

|---|---|---|---|

| 2c, 2e | Tail Suspension Test, Modified Forced Swimming Test | Reduced immobility time, increased swimming time. anadolu.edu.tr | Serotonergic and Opioidergic Systems anadolu.edu.tr |

| 2d, 2f | Tail Suspension Test, Modified Forced Swimming Test | Reduced immobility time, increased climbing duration. anadolu.edu.tr | Catecholaminergic and Opioidergic Systems anadolu.edu.tr |

| 8a, 8b | Forced Swim Test, Tail Suspension Test | Significant activity compared to standard drug clorgyline. nih.gov | MAO-A and MAO-B Inhibition nih.gov |

Cholinesterase Inhibition for Alzheimer's Disease

A key therapeutic strategy for managing Alzheimer's disease involves the inhibition of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. nih.gov A progressive loss of cholinergic neurons is linked to memory and cognitive deficits in Alzheimer's patients. nih.gov Several this compound derivatives have been designed and synthesized as potential AChE inhibitors.

A novel series of benzamide derivatives containing a piperidine core (5a-5l ) was synthesized and evaluated for AChE inhibitory activity. mui.ac.ir Among these, compound 5d , which has a fluorine atom at the ortho position, was identified as the most potent inhibitor with an IC50 value of 13 ± 2.1 nM. mui.ac.ir This potency was superior to that of the reference drug donepezil (IC50 = 0.6 ± 0.05 µM). mui.ac.ir Molecular docking studies suggested that the carbonyl group of compound 5d forms a significant hydrogen bond with the amino acid tyrosine 121 in the active site of the AChE enzyme. mui.ac.ir

In a separate study, researchers modified a lead compound by replacing an ester linker with a more metabolically stable amide linker, resulting in a series of N-benzylpiperidine carboxamide derivatives. nih.gov The two most active compounds, 1-benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamide (28) and 1-benzyl-N-(1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) piperidine-4-carboxamide (20) , demonstrated IC50 values of 0.41 ± 1.25 µM and 5.94 ± 1.08 µM, respectively. nih.gov Molecular dynamics simulations indicated a close correlation between the binding of compound 20 and donepezil. nih.gov

Table 2: Acetylcholinesterase (AChE) Inhibitory Activity of Piperidine Derivatives

| Compound | IC50 Value (AChE) | Reference Drug (IC50) | Key Structural Feature |

|---|---|---|---|

| 5d | 13 ± 2.1 nM mui.ac.ir | Donepezil (0.6 ± 0.05 µM) mui.ac.ir | Ortho-fluorine substitution on the benzamide ring. mui.ac.ir |

| Compound 28 | 0.41 ± 1.25 µM nih.gov | N/A | Indenothiazolyl moiety. nih.gov |

| Compound 20 | 5.94 ± 1.08 µM nih.gov | N/A | Pyrazolyl moiety. nih.gov |

Antiviral Activity

The broad biological activity of this compound derivatives extends to antiviral applications, with studies demonstrating efficacy against both influenza viruses and coronaviruses.

Influenza Virus Inhibition (e.g., H1N1)

The influenza virus hemagglutinin (HA) protein is a critical target for antiviral drugs due to its essential role in viral entry into host cells. nih.govresearchgate.net A class of N-benzyl-4,4-disubstituted piperidines has been identified as potent influenza A virus fusion inhibitors with specific activity against the H1N1 subtype. nih.gov Through the efficient Ugi four-component reaction, a diverse library of these piperidine analogues was synthesized to explore structure-activity relationships. nih.gov Mechanistic studies confirmed that the most active compounds act by inhibiting the low pH-induced, HA-mediated membrane fusion process. nih.gov Further research has indicated that these piperidine derivatives are effective against the influenza A/H1N1 virus when compared to commercial drugs like Tamiflu and Rimantadine. nih.gov

In a different approach, a series of 4-[(quinolin-4-yl)amino]benzamide derivatives were designed as novel anti-influenza agents. mdpi.com Compound G07 from this series demonstrated significant activity against the influenza A/WSN/33 (H1N1) virus, with an IC50 value of 0.23 ± 0.15 µM in a plaque inhibition assay and an EC50 of 11.38 ± 1.89 µM in a cytopathic effect assay. mdpi.com

Table 3: Anti-Influenza (H1N1) Activity of Piperidine and Benzamide Derivatives

| Compound Class | Compound Example | Activity (IC50/EC50) | Mechanism of Action |

|---|---|---|---|

| N-benzyl-4,4-disubstituted piperidines | Compound 2 | Low µM activity nih.govresearchgate.net | Hemagglutinin (HA) fusion inhibitor nih.gov |

SARS-CoV-2 Inhibition

In the search for effective treatments for COVID-19, various piperidine-based compounds have been evaluated for their ability to inhibit SARS-CoV-2. A class of 1,4,4-trisubstituted piperidines was identified as having micromolar activity against SARS-CoV-2. nih.gov Research suggests these compounds act after viral entry, likely during the viral polyprotein processing stage, by inhibiting the main protease (Mpro). nih.gov

Similarly, piperidine-4-carboxamide compounds have shown promise as broad-spectrum antiviral agents. gavinpublishers.com The compound NCGC2955 and a related analog, 153 , were tested against multiple human coronaviruses. gavinpublishers.com Both compounds effectively inhibited the alpha and delta variants of SARS-CoV-2 in Calu-3 cells, with EC50 values of 0.2 ± 0.02 µM for NCGC2955 and 0.11 ± 0.04 µM for 153. gavinpublishers.com Another potential target for piperidine derivatives is the SARS-CoV-2 non-structural protein 13 (nsp13), a helicase enzyme essential for viral replication. researchgate.netnih.gov

Table 4: Anti-SARS-CoV-2 Activity of Piperidine Derivatives

| Compound | Virus Strain(s) | Cell Line | EC50 Value | Potential Target |

|---|---|---|---|---|

| NCGC2955 | SARS-CoV-2 (Alpha, Delta) | Calu-3 | 0.2 ± 0.02 µM gavinpublishers.com | Not specified |

| 153 | SARS-CoV-2 (Delta) | Calu-3 | 0.11 ± 0.04 µM gavinpublishers.com | Not specified |

Anti-inflammatory Potential

Derivatives of this compound have also demonstrated significant anti-inflammatory properties, primarily through the inhibition of key enzymes in the inflammatory cascade.

Cyclooxygenase (COX) Inhibition

Cyclooxygenase (COX) enzymes are central to the inflammatory process, and their inhibition is a major strategy for anti-inflammatory drugs. A series of 1,4-dihydroquinazolin-3(2H)-yl benzamide derivatives were designed and synthesized as anti-inflammatory agents targeting COX-1 and COX-2. nih.gov Several of these compounds, including 4b , 4d , 4h , 4l , 4n , and 4o , exhibited potent in vitro COX-2 inhibitory activity with IC50 values ranging from 0.04 to 0.07 µM, which is comparable to the selective COX-2 inhibitor celecoxib (IC50 = 0.049 µM). nih.gov In in vivo models, these compounds showed better edema inhibition than diclofenac sodium. nih.gov

Research into other related structures, such as 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives, has also identified compounds with potent anti-inflammatory effects. nih.gov Compound 6e from this series showed strong inhibition of nitric oxide (NO) production (IC50 = 0.86 µM) and tumor necrosis factor-alpha (TNF-α) production (IC50 = 1.87 µM) in LPS-stimulated macrophages. nih.gov While not directly measuring COX inhibition, the reduction of these inflammatory mediators points to significant anti-inflammatory potential. nih.govmdpi.com

Table 5: COX-2 Inhibitory Activity of Benzamide Derivatives

| Compound | IC50 (COX-2) | Reference Drug (IC50) | In Vivo Activity |

|---|

| 4b, 4d, 4h, 4l, 4n, 4o | 0.04 - 0.07 µM nih.gov | Celecoxib (0.049 µM) nih.gov | Better edema inhibition than diclofenac sodium. nih.gov |

CCR3 Antagonism